molecular formula C10H19NO2 B2787127 Methyl 3-(3-methylpiperidin-4-yl)propanoate CAS No. 2167199-98-4

Methyl 3-(3-methylpiperidin-4-yl)propanoate

Cat. No. B2787127
CAS RN: 2167199-98-4
M. Wt: 185.267
InChI Key: RVIANAGWMNQJEL-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylpiperidin-4-yl)propanoate, also known as MMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. MMPP is a colorless liquid that belongs to the class of piperidine derivatives and is widely used as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives is still under investigation. However, it is believed that Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives exert their biological activity by interacting with specific molecular targets, such as enzymes and receptors, in the body. For example, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and physiological effects:
Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives have been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of cellular metabolism. Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have also been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives have several advantages and limitations for use in laboratory experiments. One advantage is its high purity and stability, which makes it a reliable building block for the synthesis of various compounds. However, Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives can be challenging to synthesize, and their biological activity can be affected by various factors, such as solvent polarity and pH.

Future Directions

The potential applications of Methyl 3-(3-methylpiperidin-4-yl)propanoate and its derivatives in various fields of science are vast, and future research is needed to fully explore their potential. Some future directions include investigating the molecular targets of Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives and elucidating their mechanism of action. Additionally, the synthesis of new Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives with enhanced biological activity and reduced toxicity is an exciting avenue for future research. Finally, the development of new methods for the synthesis of Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives and their analogs is an essential area for future research.

Synthesis Methods

Methyl 3-(3-methylpiperidin-4-yl)propanoate can be synthesized through different methods, including the reaction of 3-methylpiperidine with methyl acrylate in the presence of a Lewis acid catalyst, such as zinc chloride, or by the reaction of 3-methylpiperidine with methyl propiolate in the presence of a palladium catalyst. The latter method is more efficient and yields higher purity Methyl 3-(3-methylpiperidin-4-yl)propanoate.

Scientific Research Applications

Methyl 3-(3-methylpiperidin-4-yl)propanoate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, Methyl 3-(3-methylpiperidin-4-yl)propanoate has been used as a key building block for the synthesis of various bioactive compounds, including antimalarial, antitumor, and anti-inflammatory agents. Methyl 3-(3-methylpiperidin-4-yl)propanoate derivatives have also been shown to possess significant antibacterial and antifungal activity.

properties

IUPAC Name

methyl 3-(3-methylpiperidin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-7-11-6-5-9(8)3-4-10(12)13-2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIANAGWMNQJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-methylpiperidin-4-yl)propanoate

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